molecular formula C19H23BrN6O5 B11988072 5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B11988072
M. Wt: 495.3 g/mol
InChI Key: GDLAONRFGAEGDX-YXSASFKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone: is a complex organic compound that combines the structural features of benzaldehyde, bromine, and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-Bromo-2-hydroxybenzaldehyde and 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like ethanol or methanol and catalysts to facilitate the hydrazone formation.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its structural complexity.

Medicine:

    Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

    2-Bromo-5-hydroxybenzaldehyde: Shares the benzaldehyde and bromine moieties but lacks the purine derivative.

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure with an additional methoxy group.

    5-Bromosalicylaldehyde: Another brominated benzaldehyde derivative with hydroxyl and formyl groups.

Uniqueness:

    Structural Complexity: The presence of the purine derivative in 5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone adds significant complexity and potential for diverse biological activities.

    Versatility: Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound for research and industrial applications.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23BrN6O5

Molecular Weight

495.3 g/mol

IUPAC Name

8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H23BrN6O5/c1-10(2)31-9-13(27)8-26-15-16(25(3)19(30)23-17(15)29)22-18(26)24-21-7-11-6-12(20)4-5-14(11)28/h4-7,10,13,27-28H,8-9H2,1-3H3,(H,22,24)(H,23,29,30)/b21-7-

InChI Key

GDLAONRFGAEGDX-YXSASFKJSA-N

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C\C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C)O

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.